molecular formula C14H13N3O2 B11686361 N'-(2-methoxybenzylidene)isonicotinohydrazide

N'-(2-methoxybenzylidene)isonicotinohydrazide

Cat. No.: B11686361
M. Wt: 255.27 g/mol
InChI Key: UGMKEUQMBKSHCP-MHWRWJLKSA-N
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Description

N’-(2-methoxybenzylidene)isonicotinohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is synthesized by the condensation of isonicotinohydrazide with 2-methoxybenzaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-methoxybenzylidene)isonicotinohydrazide is typically synthesized through a Schiff base reaction. The process involves the condensation of isonicotinohydrazide with 2-methoxybenzaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction is usually carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(2-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has shown promising anticonvulsant and anticancer activities in preclinical studies.

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
  • N’-(5-bromo-2-methoxybenzylidene)isonicotinohydrazide
  • N’-(3-methoxybenzylidene)isonicotinohydrazide

Uniqueness

N’-(2-methoxybenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-13-5-3-2-4-12(13)10-16-17-14(18)11-6-8-15-9-7-11/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

UGMKEUQMBKSHCP-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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